molecular formula C16H12F2N2OS2 B2482150 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-33-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2482150
CAS No.: 941971-33-1
M. Wt: 350.4
InChI Key: DTULUEATITWOFK-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a fluorinated benzoyl chloride.

    Acetamide Formation: The acetamide moiety is introduced by reacting the thiazole intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.

    Methylthio Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Halogen atoms on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to the presence of both fluorine atoms on the benzothiazole ring and the methylthio group on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c1-22-11-4-2-9(3-5-11)6-14(21)19-16-20-15-12(18)7-10(17)8-13(15)23-16/h2-5,7-8H,6H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULUEATITWOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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